![molecular formula C16H11F3O3 B2872338 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid CAS No. 449778-81-8](/img/structure/B2872338.png)

3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

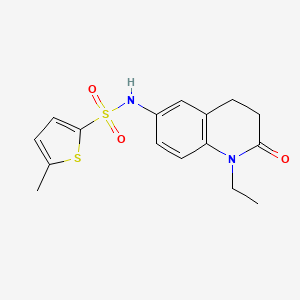

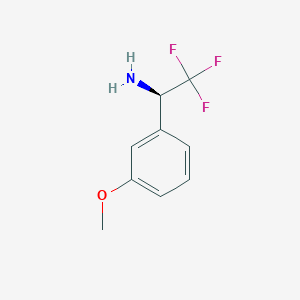

“3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid” is a chemical compound with the molecular formula C16H11F3O3 and a molecular weight of 308.26 . It is used in proteomics research applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid group through a phenoxy bridge . The exact structure can be represented by the SMILES notation:C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC(=C2)C(F)(F)F . Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.25 . Other physical and chemical properties such as density, boiling point, and melting point are not well-documented in the available literature .Scientific Research Applications

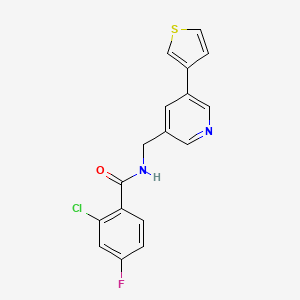

Pharmaceutical Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs. Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity . “3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid” may serve as a precursor in synthesizing new drug candidates, particularly for diseases where modulation of protein interactions is crucial.

Agrochemical Synthesis

Fluorinated compounds have been increasingly used in the crop protection industry. Over 50% of pesticides developed in the last two decades contain fluorine due to its ability to improve the biological activity and stability of these compounds . The subject compound could be investigated for its potential use in developing novel agrochemicals.

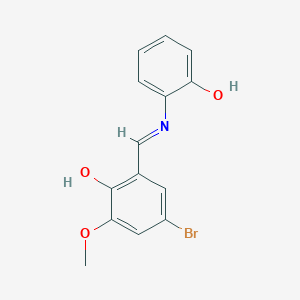

Molecular Imprinting

“3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid” can be used as a functional monomer in molecular imprinting, a technique for creating polymer matrices with specific binding sites for target molecules . This application is particularly relevant in sensor technology and separation processes.

Organic Synthesis

The compound can be involved in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura coupling, which is a pivotal method in constructing complex organic molecules . Its role in such reactions could be pivotal for synthesizing various organic compounds, including pharmaceuticals and polymers.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c17-16(18,19)12-5-3-6-13(10-12)22-14-7-2-1-4-11(14)8-9-15(20)21/h1-10H,(H,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJOWCFBWEAEQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2872255.png)

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)

![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)

![5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2872278.png)